PRN694 is a small molecule classified as a selective, covalent inhibitor of two Tec family kinases: Interleukin-2-inducible T-cell kinase (ITK) and Resting Lymphocyte Kinase (RLK, also known as TXK). [, , , ] This dual inhibitory action makes it a valuable tool in scientific research for studying the roles of ITK and RLK in immune cell signaling and for exploring potential therapeutic targets for various immune-mediated diseases. [, , , ]
Mechanism of Action
PRN694 functions by covalently binding to cysteine residues within the kinase domains of ITK and RLK. [] This covalent interaction results in irreversible inhibition of both kinases, effectively blocking their activity. [] By inhibiting ITK and RLK, PRN694 disrupts downstream signaling pathways in T cells and NK cells, ultimately impairing their activation and effector functions. [, ]
Applications
Investigating T cell Signaling: PRN694 serves as a valuable tool to dissect the roles of ITK and RLK in T cell signaling pathways, particularly those activated by the T cell receptor (TCR). [, , ]
Modulating T cell Differentiation: Studies demonstrate that PRN694 can effectively inhibit the differentiation and cytokine production of specific T helper cell subsets, such as Th1 and Th17 cells. [] This property highlights its potential in modulating immune responses in various inflammatory and autoimmune diseases.
Controlling T cell Migration: Research suggests that PRN694 can impair the migration of T cells, particularly to the gut, by affecting P-selectin binding. [] This finding reveals a potential application in managing inflammatory bowel diseases and other conditions characterized by excessive T cell infiltration into tissues.
Targeting T cell Leukemia: PRN694 exhibits inhibitory activity against T-cell prolymphocytic leukemia cells, showcasing its potential as a therapeutic agent in this malignancy. [, ]
In vivo Disease Models: Studies demonstrate the efficacy of PRN694 in ameliorating disease progression in mouse models of psoriasis and colitis. [, ] These findings underscore its potential as a therapeutic candidate for these conditions.
Related Compounds
BMS-509744
Compound Description: BMS-509744 is a selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK) that does not inhibit Resting lymphocyte kinase (RLK). It has been investigated for its effects on cell viability in T-cell prolymphocytic leukemia (T-PLL) cell lines and primary T-PLL cells. []
Relevance: Unlike PRN694, which inhibits both ITK and RLK, BMS-509744 specifically targets ITK. [] BMS-509744 has a lower reported affinity for ITK compared to PRN694. [] The differing selectivity profiles and potencies of these two compounds highlight the importance of considering these factors when evaluating ITK targeting in various diseases. []
AZD5991
Compound Description: AZD5991 is a selective inhibitor of MCL-1, a protein involved in apoptosis regulation. It has been investigated in combination with Venetoclax as a potential treatment for T-cell prolymphocytic leukemia (T-PLL). []
Relevance: While not structurally related to PRN694, AZD5991 is relevant in the context of T-PLL treatment. Research suggests that T-PLL cells exhibit heterogeneous dependency on both BCL-2 (the target of Venetoclax) and MCL-1. [] Therefore, combining PRN694 with agents like AZD5991, which target alternative apoptotic pathways, might enhance therapeutic efficacy in T-PLL. []
S63845
Compound Description: Similar to AZD5991, S63845 is a selective inhibitor of MCL-1, studied for its potential in enhancing Venetoclax-induced cell death in T-cell prolymphocytic leukemia (T-PLL). []
Relevance: Although not directly related to the structure of PRN694, S63845 is relevant to its therapeutic context. T-PLL cells show varying dependencies on both BCL-2 and MCL-1. [] Combining PRN694 with S63845 might offer a synergistic approach to enhance cell death in T-PLL by targeting both BCL-2 and MCL-1. []
Belinostat (BEL)
Compound Description: Belinostat is a histone deacetylase inhibitor (HDACi) that has shown activity in preclinical T-PLL models. []
Relevance: While structurally unrelated to PRN694, Belinostat is relevant in the context of T-PLL treatment. Studies suggest that HDAC inhibitors like Belinostat can enhance the sensitivity of T-PLL cells to Venetoclax by increasing their dependence on BCL-2. [] This finding suggests potential synergy between HDAC inhibitors like Belinostat and ITK/RLK inhibitors like PRN694 in T-PLL treatment.
Ruxolitinib (RUX)
Compound Description: Ruxolitinib is a JAK/STAT inhibitor that has shown preclinical activity in T-PLL. []
Relevance: Though structurally different from PRN694, Ruxolitinib is relevant to its therapeutic context in T-PLL. Research indicates that JAK/STAT inhibitors like Ruxolitinib can sensitize T-PLL cells to Venetoclax by enhancing their reliance on BCL-2. [] This finding suggests a potential synergistic effect when combining JAK/STAT inhibitors like Ruxolitinib with ITK/RLK inhibitors like PRN694 in treating T-PLL.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Antibiotic agent. Weak, selective topoisomerase I inhibitor. Potent antiproliferative agent (IC50 values are 100, 200, 300, 480 and 500 nM for L1210, K562, A549, B16 melanoma and P388 leukemia cells respectively). Does not show any inhibitory activity against protein kinases. Rebeccamycin is an indolocarbazole antibiotic produced by S. aerocolonigenes ATCC39243 that weakly inhibits DNA topoisomerase I. It is cytotoxic to human lung adenocarcinoma, colon carcinoma, and nasopharyngeal carcinoma cell lines (IC50s range from 0.4-98 µM), producing single-strand breaks in the DNA of these tumor cells. Rebeccamycin is an indolocarbazole isolated from Lechevalieria aerocolonigenes. It displays a selective antitumour activity against several cell lines. Rebeccamycin's primary mechanism of action is via strong DNA intercalation resulting in the potent catalytic inhibition of both topoisomerases I and II. Analogues of rebecamycin are currently in several clinical trials for cancer therapy. Rebeccamycin is an N-glycosyl compound consisting of a heteropolycyclic ring system with a glucosyl group attached to one of the indolic nitrogens. It is a N-glycosyl compound, an indolocarbazole, an organochlorine compound and an organic heterohexacyclic compound. Rebeccamycin is a weak topoisomerase I inhibitor isolated from Nocardia sp.
Reboxetine is an antidepressant drug used in the treatment of clinical depression, panic disorder and ADD/ADHD. Its mesylate (i.e. methanesulfonate) salt is sold under tradenames including Edronax, Norebox, Prolift, Solvex, Davedax or Vestra. Reboxetine has two chiral centers, but it only exists as two enantiomers, (R,R)-(-)- and (S,S)-(+)-reboxetine. Reboxetine is an aromatic ether. A morpholine derivative that is a selective and potent noradrenaline reuptake inhibitor; it is used in the treatment of DEPRESSIVE DISORDER.
Recoflavone, also known as DA-6034, is a synthetic derivative of eupatilin and a flavonoid with anti-inflammatory effects for inflammatory bowel disease. DA-6034 significantly inhibited NF-κB activation and upregulated the expressions of interleukin-8 (IL-8) and monocyte chemoattractant protein-1 in MKN-45 cells infected with H. pylori. DA6034 promotes gastric epithelial cell migration and wound-healing through the mTOR pathway. DA-6034 induced mucin secretion via Ca2+-dependent pathways through P2Y receptor stimulation.
Reboxetine is an antidepressant compound that selectively inhibits norepinephrine uptake (IC50s = 8.2 and 1,070 nM for norepinephrine and serotonin transporters, respectively). It displays greater than 1,000-fold affinity for binding rat norepinephrine receptors compared to serotonin, histamine, acetylcholine, or dopamine receptors (Kis = 1.1, 129, 1,400, 3,900, and >10,000 nM, respectively). Reboxetine is an antidepressant compound that selectively inhibits norepinephrine uptake for norepinephrine and serotonin transporters. Reboxetine mesylate is a potent and selective inhibitor of SLC6A2 noradrenalin uptake. Reboxetine displays > 1000-fold selectivity over α-adrenoceptors, 5-HT, dopamine, and muscarinic ACh receptors.
Redaporfin, also known as F-2BMet or LUZ-11, is a photosensitizer for Photodynamic Therapy (PDT) of cancer. Redaporfin showed a high efficacy in the treatment of male BALB/c mice with subcutaneously implanted colon (CT26) tumours. Vascular-PDT with 1.5 mg/kg redaporfin and a light dose of 74 J/cm² led to the complete tumour regression in 83% of the mice.
Reduced haloperidol is an active metabolite of haloperidol. It is formed via reduction of haloperidol by ketone reductase. Reduced haloperidol inhibits radioligand binding to sigma-1 and dopamine D2 receptors (Kis = 1.4 and 31 nM, respectively) and stimulates brain-derived neurotrophic factor (BDNF) secretion from CCF-SSTG1 and U87MG astrocytic glial cells. It also inhibits norepinephrine, dopamine, and serotonin (5-HT) reuptake (Kis = 21, 25, and 33 μM, respectively, in COS-7 cells expressing the human transporters). Reduced haloperidol (0.5 mg/kg) increases latency to paw withdrawal in mouse models of capsaicin- but not force-induced mechanical hypersensitivity. Haloperidol Metabolite II Reduced haloperidol, also known as hydroxyhaloperidol, belongs to the class of organic compounds known as phenylpiperidines. Phenylpiperidines are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group. Reduced haloperidol is considered to be a practically insoluble (in water) and relatively neutral molecule. Reduced haloperidol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, reduced haloperidol is primarily located in the cytoplasm and membrane (predicted from logP).